- Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors, Archives of Pharmacal Research, 2016, 39(4), 453-464

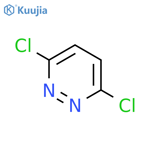

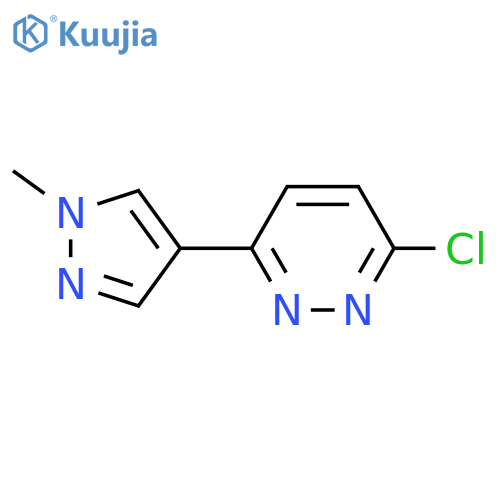

Cas no 943541-20-6 (3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine)

943541-20-6 structure

Produktname:3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine

CAS-Nr.:943541-20-6

MF:C8H7ClN4

MW:194.620979547501

MDL:MFCD16109166

CID:1039650

PubChem ID:54595607

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine

- 3-chloro-6-(1-methylpyrazol-4-yl)pyridazine

- 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine (ACI)

- MFCD16109166

- SCHEMBL509162

- SY116190

- AKOS011063777

- 3-chloro-6-(1-methyl-1H-pyrazole-4-yl)-pyridazine

- DA-00466

- 3-chloro-6-(1-methyl-1 H-pyrazol-4-yl)pyridazine

- DS-4236

- LIRXMNGKIROHGY-UHFFFAOYSA-N

- A1-02973

- Z871789894

- 943541-20-6

- 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)-pyridazine

- CS-B1038

- EN300-91412

- 3-Chloro-6-(1-methyl-4-pyrazolyl)pyridazine

- DTXSID90712423

-

- MDL: MFCD16109166

- Inchi: 1S/C8H7ClN4/c1-13-5-6(4-10-13)7-2-3-8(9)12-11-7/h2-5H,1H3

- InChI-Schlüssel: LIRXMNGKIROHGY-UHFFFAOYSA-N

- Lächelt: ClC1C=CC(C2=CN(C)N=C2)=NN=1

Berechnete Eigenschaften

- Genaue Masse: 194.0359239g/mol

- Monoisotopenmasse: 194.0359239g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 4

- Schwere Atomanzahl: 13

- Anzahl drehbarer Bindungen: 1

- Komplexität: 178

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 0.8

- Topologische Polaroberfläche: 43.6Ų

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Sicherheitsinformationen

- Signalwort:Warning

- Gefahrenhinweis: H302-H315-H319-H335

- Warnhinweis: P261-P305+P351+P338

- Lagerzustand:Inert atmosphere,2-8°C

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ5923-5G |

3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |

943541-20-6 | 95% | 5g |

¥ 3,801.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ5923-1G |

3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |

943541-20-6 | 95% | 1g |

¥ 1,267.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ5923-10G |

3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |

943541-20-6 | 95% | 10g |

¥ 6,309.00 | 2023-04-12 | |

| Enamine | EN300-91412-1.0g |

3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |

943541-20-6 | 95.0% | 1.0g |

$314.0 | 2025-02-21 | |

| Chemenu | CM102368-1g |

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |

943541-20-6 | 95+% | 1g |

$265 | 2021-08-06 | |

| Alichem | A029183747-5g |

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |

943541-20-6 | 95% | 5g |

$693.00 | 2023-08-31 | |

| Alichem | A029183747-25g |

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |

943541-20-6 | 95% | 25g |

$2377.48 | 2023-08-31 | |

| Enamine | EN300-91412-0.25g |

3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |

943541-20-6 | 95.0% | 0.25g |

$116.0 | 2025-02-21 | |

| Enamine | EN300-91412-0.5g |

3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |

943541-20-6 | 95.0% | 0.5g |

$218.0 | 2025-02-21 | |

| Chemenu | CM102368-5g |

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |

943541-20-6 | 95%+ | 5g |

$217 | 2024-07-19 |

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; 5 h, 90 °C

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Cesium carbonate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane , Water ; 2.5 h, 80 °C; 80 °C → rt

Referenz

- Preparation of triazolopyridazine protein kinase modulators, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Tripotassium phosphate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ; rt → 80 °C; 3 h, 80 °C

Referenz

- Preparation of pyridazinones as antitumor agents, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

Referenz

- Preparation of polymorphic and hydrate forms, salts of 6-[difluoro[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline for treatment of cell proliferative disorder, United States, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Potassium tert-butoxide Catalysts: 18-Crown-6 Solvents: Diethyl ether ; 20 min, rt; rt → 0 °C

1.2 0 °C; overnight, 0 °C → rt

1.2 0 °C; overnight, 0 °C → rt

Referenz

- 1,2,4-Triazolo[4,3-b]pyridazine derivatives as highly selective c-Met kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

Referenz

- Preparation of pyridazinones as antitumor agents, Germany, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; 10 h, 90 °C

Referenz

- Preparation of quinoline derivatives as PARP-1 and c-Met dual-target inhibitors for treating cancer, China, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Benzyltriethylammonium chloride , Triphenylphosphine , Tripotassium phosphate Catalysts: Palladium diacetate Solvents: Tetrahydrofuran , Water ; 16 h, 65 °C; 65 °C → 60 °C

1.2 Reagents: Sodium chloride Solvents: Water ; 15 min, 60 °C; 60 °C → 45 °C

1.2 Reagents: Sodium chloride Solvents: Water ; 15 min, 60 °C; 60 °C → 45 °C

Referenz

- Preparation of polymorphic and hydrate forms, salts of 6-[difluoro[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline for treatment of cell proliferative disorder, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; 16 h, 80 °C

Referenz

- Preparation of 6-(1-methyl-1H-pyrazol-4-yl)-3-(2-methyl-2H-indazol-5-ylthio)-[1,2,4]triazolo[4,3-b]pyridazine as antitumor agent, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ; 1 min, rt

1.2 Catalysts: Dichlorobis(triphenylphosphine)palladium ; 15 h, 80 °C

1.2 Catalysts: Dichlorobis(triphenylphosphine)palladium ; 15 h, 80 °C

Referenz

- Preparation of a novel deuterated triazolopyridazine as c-Met kinase inhibitor for treating cancer, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; 5 h, 100 °C

Referenz

- Preparation of substituted piperidinyl-pyridazinyl derivatives as SCD1 inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Tripotassium phosphate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ; rt → 80 °C; 3 h, 80 °C; 80 °C → rt

Referenz

- Pyridazinone derivatives as Met kinase inhibitors and their preparation and use in the treatment of cancer, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane , Water ; 4 h, 80 °C

Referenz

- Preparation of bicyclic triazoles as protein kinase modulators, World Intellectual Property Organization, , ,

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; overnight, rt → 80 °C

Referenz

- Preparation of triazolopyridazines as tyrosine kinase modulators, World Intellectual Property Organization, , ,

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Reagents: Sodium carbonate Solvents: Methanol ; rt; rt → 50 °C; 2 h, 40 - 50 °C

1.2 Solvents: Dichloromethane , Water ; 30 min, 40 - 50 °C

1.3 Solvents: tert-Butyl methyl ether ; 1 h, rt

1.2 Solvents: Dichloromethane , Water ; 30 min, 40 - 50 °C

1.3 Solvents: tert-Butyl methyl ether ; 1 h, rt

Referenz

- Preparation method of pyrazole compound and its intermediates, China, , ,

Herstellungsverfahren 16

Reaktionsbedingungen

Referenz

- Preparation of triazolo[4,3-B]pyridazines as MET kinase inhibitors, Germany, , ,

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; rt → 80 °C; 10 h, 80 °C

Referenz

- Preparation of quinoline derivatives as c-Met inhibitors for treatment of cancer, China, , ,

Herstellungsverfahren 18

Reaktionsbedingungen

1.1 Reagents: Tripotassium phosphate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ; rt → 80 °C; 3 h, 80 °C

Referenz

- Preparation of triazolo[4,3-B]pyridazines as MET kinase inhibitors, World Intellectual Property Organization, , ,

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Raw materials

- 3,6-Dichloropyridazine

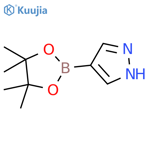

- 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester

- 3-Chloro-6-Iodopyridazine

- 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine

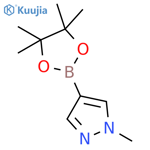

- 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Preparation Products

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Verwandte Literatur

-

A. N. Alayón,J. G. Ortega Avila,I. Echeverri Jiménez Food Funct., 2018,9, 1570-1577

-

3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796

-

Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931

943541-20-6 (3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine) Verwandte Produkte

- 922701-77-7(N'-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide)

- 1806942-52-8(Methyl 2-(difluoromethyl)-6-hydroxy-3-methylpyridine-5-acetate)

- 910487-56-8(2-(dimethylamino)-6-(trifluoromethyl)pyridine-3-carbaldehyde)

- 1551814-34-6(4-1-(4-fluorophenyl)ethylpiperidine)

- 876895-09-9(1-{4-2-hydroxy-3-(pyrrolidin-1-yl)propoxy-3-methoxyphenyl}ethan-1-one)

- 1537971-54-2(2-(2-chloro-6-fluorophenyl)-3,3,3-trifluoropropan-1-amine)

- 1261757-48-5(2-Chloro-5-(2,3-difluorophenyl)-4-iodopyridine)

- 874999-48-1(3-[5-(2-METHYL-5-NITRO-PHENYL)-FURAN-2-YL]-ACRYLIC ACID)

- 1281093-51-3(6,7-dimethoxy-2-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]-1,2,3,4-tetrahydroisoquinoline)

- 1903184-42-8(methyl 3-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)thiophene-2-carboxylate)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:943541-20-6)3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine

Reinheit:99%

Menge:5g

Preis ($):179.0